molecular formula C8H15N B13828773 Piperidine, 5-ethenyl-2-methyl-

Piperidine, 5-ethenyl-2-methyl-

Cat. No.: B13828773
M. Wt: 125.21 g/mol
InChI Key: UDDWJKJREIHMFI-UHFFFAOYSA-N
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Description

Piperidine, 5-ethenyl-2-methyl-, is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of an ethenyl group at the 5-position and a methyl group at the 2-position of the piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 5-ethenyl-2-methyl-, can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring . The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. For example, the hydrogenation of pyridine over a molybdenum disulfide catalyst is a well-established method for producing piperidine on an industrial scale . This process is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 5-ethenyl-2-methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ethenyl and methyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethenyl group to form corresponding ketones or aldehydes.

    Reduction: Hydrogenation using palladium or platinum catalysts can reduce the ethenyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield ketones or aldehydes, while reduction can produce ethyl-substituted piperidines .

Mechanism of Action

The mechanism of action of piperidine, 5-ethenyl-2-methyl-, involves its interaction with specific molecular targets and pathways. The ethenyl and methyl groups can influence the compound’s binding affinity and selectivity towards various enzymes and receptors. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness

Piperidine, 5-ethenyl-2-methyl-, is unique due to the presence of both ethenyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives. These functional groups can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5-ethenyl-2-methylpiperidine

InChI

InChI=1S/C8H15N/c1-3-8-5-4-7(2)9-6-8/h3,7-9H,1,4-6H2,2H3

InChI Key

UDDWJKJREIHMFI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)C=C

Origin of Product

United States

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